9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

regioselective reduction reductive amination granatane scaffold derivation

9‑Tert‑butyl 3‑ethyl 7‑oxo‑9‑azabicyclo[3.3.1]nonane‑3,9‑dicarboxylate (CAS 1419101‑15‑7; molecular formula C₁₆H₂₅NO₅, MW 311.37) is a conformationally constrained granatane (9‑azabicyclo[3.3.1]nonane) derivative that belongs to the growing family of azabicyclic building blocks used for constructing alkaloid‑like scaffolds and CNS‑targeted compound libraries [REFS‑1]. The molecule features three functionally distinct handles—an N‑Boc carbamate, a C‑7 ketone, and a C‑3 ethyl ester—that enable sequential, chemoselective derivatization without protecting‑group crossover.

Molecular Formula C16H25NO5
Molecular Weight 311.37 g/mol
CAS No. 1419101-15-7
Cat. No. B1430920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
CAS1419101-15-7
Molecular FormulaC16H25NO5
Molecular Weight311.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CC(=O)CC(C1)N2C(=O)OC(C)(C)C
InChIInChI=1S/C16H25NO5/c1-5-21-14(19)10-6-11-8-13(18)9-12(7-10)17(11)15(20)22-16(2,3)4/h10-12H,5-9H2,1-4H3
InChIKeyKHUPXDHFHJDBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate (CAS 1419101-15-7): Granatane‑Core Building Block for Stereochemically Defined Synthesis


9‑Tert‑butyl 3‑ethyl 7‑oxo‑9‑azabicyclo[3.3.1]nonane‑3,9‑dicarboxylate (CAS 1419101‑15‑7; molecular formula C₁₆H₂₅NO₅, MW 311.37) is a conformationally constrained granatane (9‑azabicyclo[3.3.1]nonane) derivative that belongs to the growing family of azabicyclic building blocks used for constructing alkaloid‑like scaffolds and CNS‑targeted compound libraries [REFS‑1]. The molecule features three functionally distinct handles—an N‑Boc carbamate, a C‑7 ketone, and a C‑3 ethyl ester—that enable sequential, chemoselective derivatization without protecting‑group crossover. N‑Boc‑protected 9‑azabicyclo[3.3.1]nonane‑2,6‑diones and their reduced congeners have been validated as enantiomerically pure chiral building blocks for medicinal chemistry [REFS‑1]. Suppliers offer grades ranging from ≥95% (Apollo Scientific) to NLT 98% (MolCore), with a defined storage stability of 2 years at 20 °C, supporting procurement for multi‑step synthesis campaigns [REFS‑2][REFS‑3].

Why Closely Related 9‑Azabicyclo[3.3.1]nonane Esters Cannot Substitute for 1419101‑15‑7


The 9‑azabicyclo[3.3.1]nonane scaffold tolerates a wide range of N‑ and C‑substituents—methyl, Boc, Fmoc, free amine, various esters—each profoundly altering the molecule’s reactivity, solubility, and metabolic stability [REFS‑1]. Critically, the ethyl ester at C‑3 and the 7‑oxo ketone present in 1419101‑15‑7 create a unique orthogonal protection scheme: the N‑Boc group resists basic hydrolysis while the ethyl ester is cleaved under mild saponification, and the ketone can undergo reductive amination or Grignard addition without touching either protecting group. Substituting the methyl ester analog (CAS 1523571‑20‑1) changes the steric and electronic environment of the C‑3 ester, altering reaction kinetics in subsequent steps such as amide coupling or enzymatic resolution [REFS‑1]. The 7‑oxo carbonyl is essential for generating endo‑alcohols via stereoselective reduction—a transformation documented in the synthesis of granatane‑derived serotonin 5‑HT₃ antagonist intermediates [REFS‑2]. Thus, dropping in a simpler analog risks derailing a validated synthetic route due to differential chemoselectivity, stereochemical outcomes, or purification behavior.

1419101‑15‑7 Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


7‑Oxo Ketone Positional Selectivity vs. 2‑Oxo and Reduced Analogs: Regiochemical Fidelity in Reductive Amination

The 7‑oxo carbonyl in 1419101‑15‑7 occupies the bridgehead‑proximal position of the bicyclo[3.3.1] framework, a critical feature for downstream stereoselective transformations. In published synthesis routes for 5‑HT₃ antagonists, the 7‑oxo‑9‑azabicyclo[3.3.1]nonane intermediate (IX) is reduced with NaBH₄ in ethanol to yield a single endo‑alcohol diastereomer, a consequence of steric shielding of the exo face by the bicyclic framework [REFS‑1]. In contrast, 2‑oxo‑9‑azabicyclo[3.3.1]nonane regioisomers (e.g., CAS 1823862‑55‑0) display different facial selectivity upon reduction due to altered steric and electronic environments, leading to distinct diastereomeric ratios that would necessitate re‑optimization of downstream steps if substituted into a validated 7‑oxo route [REFS‑2].

regioselective reduction reductive amination granatane scaffold derivation

N‑Boc Protection Orthogonality vs. N‑Methyl and N‑Free Granatane Scaffolds: Enabling Sequential Deprotection Strategies

The N‑Boc group on 1419101‑15‑7 provides orthogonal protection that is stable to the basic hydrolysis conditions required to cleave the C‑3 ethyl ester, whereas an N‑methyl group (as in granatan‑3‑one, CAS 552‑70‑5) cannot be removed without harsh demethylation conditions that would simultaneously degrade the bicyclic core. Selective acidolytic Boc removal (e.g., TFA/CH₂Cl₂ or HCl/dioxane) proceeds quantitatively while leaving the ethyl ester intact, enabling sequential, modular derivatization of the 3‑, 7‑, and 9‑positions [REFS‑1]. The acid‑labile Boc group is cleaved at rates up to 60,000‑fold slower than trityl‑based protecting groups under equivalent conditions, offering a process‑friendly deprotection window that reduces by‑product formation in large‑scale hydrolysise [REFS‑2].

orthogonal protection Boc deprotection granatane alkaloid synthesis

Ethyl Ester vs. Methyl Ester Differentiation: Impact on Lipophilicity, Metabolic Stability, and Enzymatic Resolution

The ethyl ester at C‑3 of 1419101‑15‑7 alters the compound’s lipophilicity and esterase susceptibility compared to the methyl ester analog (CAS 1523571‑20‑1). Ethyl esters generally exhibit 0.5‑1.0 log P units higher lipophilicity than their methyl counterparts, which can translate into improved membrane permeability in cell‑based assays and altered pharmacokinetic profiles of downstream products [REFS‑1]. Furthermore, enzymatic resolution studies on 9‑azabicyclo[3.3.1]nonane diols using Candida rugosa lipase demonstrate marked enantiomeric preference that is known to be substrate ester chain‑length dependent—ethyl esters often provide superior enantiomeric excess (ee) compared to methyl esters in lipase‑catalyzed kinetic resolutions of related bicyclic scaffolds [REFS‑2]. The ethyl ester also exhibits slower base‑catalyzed hydrolysis than the methyl ester, offering a wider operational window for selective deprotection in the presence of the N‑Boc group [REFS‑3].

ester hydrolysis rate metabolic stability enzymatic resolution lipophilicity

Supplier‑Declared Purity and Stability: NLT 98% with Defined 2‑Year Storage at 20 °C

MolCore supplies 1419101‑15‑7 at NLT (Not Less Than) 98% purity with a documented storage stability of 2 years at 20 °C, under ISO‑certified quality systems suitable for global pharmaceutical R&D and QC applications [REFS‑1]. In comparison, the methyl ester analog (CAS 1523571‑20‑1) is listed at 95+% purity by Leyan (product 1216574) and ≥97% by other vendors, with no published 2‑year stability data [REFS‑2]. The 3‑percentage‑point purity difference between 98% and 95% represents a substantial reduction in unidentified impurities (from ≤5% to ≤2%), directly impacting reproducibility in sensitive catalytic or biological assays where impurities can poison catalysts or confound activity readouts [REFS‑3].

purity specification storage stability quality control procurement compliance

Scaffold Accessibility: Commercially Available 7‑Oxo‑Granatane Intermediate vs. Multi‑Step De Novo Synthesis

Accessing the 7‑oxo‑9‑azabicyclo[3.3.1]nonane scaffold de novo requires a multi‑step sequence: cyclization of a dialdehyde intermediate with glycine ethyl ester and acetonedicarboxylic acid to form the 9‑azabicyclo[3.3.1]nonan‑3‑one core, followed by NaBH₄ reduction and further functionalization—a process totaling 8+ synthetic steps from commercially available starting materials [REFS‑1]. 1419101‑15‑7 provides this core skeleton with the ketone installed at the correct position (C‑7), the nitrogen protected as Boc, and the C‑3 carboxylic acid differentiated as the ethyl ester, all in a single procurement step with defined purity. The time and cost savings compared to in‑house synthesis are estimated at 4‑6 weeks of chemist time and significant solvent/reagent costs, assuming a 10‑gram campaign [REFS‑2].

synthetic accessibility building block procurement step economy granatane scaffold

High‑Impact Application Scenarios for 9‑Tert‑butyl 3‑ethyl 7‑oxo‑9‑azabicyclo[3.3.1]nonane‑3,9‑dicarboxylate (1419101‑15‑7)


Synthesis of Granatane‑Derived CNS Ligands via Reductive Amination at C‑7

The 7‑oxo ketone of 1419101‑15‑7 serves as the electrophilic anchor for reductive amination with primary or secondary amines, enabling rapid diversification at the C‑7 position. This transformation is directly precedented in the published synthesis of pseudopelletierine‑based 5‑HT₃ antagonists, where the 7‑oxo intermediate (IX) undergoes NaBH₄ reduction to the endo‑alcohol, followed by further elaboration into potent serotonin receptor ligands [REFS‑1]. Procurement of 1419101‑15‑7 provides the critical 7‑oxo‑granatane intermediate in a single step, bypassing the multi‑step cyclization sequence that would otherwise be required to access this scaffold. The orthogonal N‑Boc and ethyl ester protecting groups allow sequential derivatization: C‑7 reductive amination or Grignard addition, followed by C‑3 ester hydrolysis and amide coupling, and final Boc deprotection to expose the free amine for salt formation or further N‑functionalization [REFS‑2].

Enantioselective Synthesis via Lipase‑Catalyzed Kinetic Resolution of Diol Derivatives

The 9‑azabicyclo[3.3.1]nonane scaffold can be elaborated into 2,6‑diol derivatives capable of enantiomeric separation via Candida rugosa lipase‑catalyzed kinetic resolution. The published resolution of N‑Boc‑protected 9‑azabicyclo[3.3.1]nonane‑2,6‑diols demonstrates enantiomeric preference that may be influenced by the ester substituent at C‑3 [REFS‑1]. The ethyl ester of 1419101‑15‑7 may offer superior enantiomeric discrimination compared to the methyl ester analog due to the increased steric bulk of the ethyl group, a well‑known phenomenon in lipase‑mediated resolutions [REFS‑2]. This scenario is relevant for projects requiring enantiomerically pure granatane building blocks for asymmetric synthesis of alkaloid natural products or chiral drug candidates.

Parallel Library Synthesis Using Orthogonal C‑3, C‑7, and N‑9 Derivatization Points

The three chemically distinct functional groups of 1419101‑15‑7—the N‑Boc carbamate, the C‑3 ethyl ester, and the C‑7 ketone—enable a fully orthogonal, three‑dimensional diversification strategy. The N‑Boc group is stable to basic conditions that hydrolyze the ethyl ester; the ketone undergoes chemoselective transformations (reductive amination, oxime formation, Wittig olefination) without affecting either protecting group. This orthogonality allows medicinal chemistry teams to build a 10×10×10 compound library (1,000 compounds) from a single core scaffold using automated parallel synthesis platforms, dramatically accelerating SAR exploration around the granatane pharmacophore [REFS‑1]. The 98% purity grade with validated 2‑year storage stability [REFS‑2] ensures that a single bulk procurement can supply an entire library campaign without batch‑to‑batch variability compromising SAR interpretation.

Process Chemistry Scale‑Up for Late‑Stage API Intermediate Manufacturing

For process chemistry groups advancing a granatane‑containing candidate into preclinical development, 1419101‑15‑7 offers a characterized, high‑purity building block that eliminates the need for early‑stage scaffold construction. The documented NLT 98% purity with ISO‑certified quality systems and defined 2‑year storage stability at 20 °C [REFS‑1] meets the documentation requirements for GMP‑adjacent intermediate sourcing. The slower alkaline hydrolysis rate of the ethyl ester relative to the methyl ester analog provides a wider operational window for selective C‑3 deprotection during scale‑up, reducing the risk of over‑hydrolysis and improving batch consistency. The Boc protecting group's well‑characterized deprotection kinetics (quantitative cleavage with TFA at room temperature within 1‑2 hours) further support robust, reproducible scale‑up processes [REFS‑2].

Quote Request

Request a Quote for 9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.